molecular formula C21H29N5O3 B5616650 (1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one

(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one

Cat. No. B5616650
M. Wt: 399.5 g/mol
InChI Key: YTYITYCIEIVFAE-BQFCYCMXSA-N
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Description

Synthesis Analysis

The synthesis of related tricyclic compounds involves multiple steps, starting from chiral epoxy alcohols and employing intermediates like bicyclic 9-oxabispidine with functionalized side chains. For instance, the enantiomerically pure tricyclic 9-oxabispidine, a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared in 7 steps and yielded 11% overall from its starting materials (Breuning & Steiner, 2008). This highlights the complexity and multi-step nature of synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a tricyclic framework that includes nitrogen atoms and a pyrrolidinyl group, indicative of intricate bonding and stereochemistry. For instance, the structural elucidation of similar compounds via NMR and mass spectrometry offers insights into their complex molecular frameworks, showcasing characteristic fragmentation pathways and the presence of multiple functional groups (Salehi, Li, & Guo, 2006).

Chemical Reactions and Properties

The chemical reactivity of these molecules involves interactions with various reagents and conditions, leading to diverse transformations. For example, the one-pot synthesis and characterization of related compounds through Biginelli condensation and intramolecular Michael-addition underscore their chemical versatility and reactivity under different catalytic and solvent conditions (Salehi, Li, & Guo, 2006).

properties

IUPAC Name

(1S,2S,9S)-11-[2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c27-19-5-3-4-18-16-8-15(12-25(18)19)11-24(13-16)21(29)14-26-20(28)9-17(10-22-26)23-6-1-2-7-23/h9-10,15-16,18H,1-8,11-14H2/t15-,16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYITYCIEIVFAE-BQFCYCMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CC4CC(C3)C5CCCC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3C[C@@H]4C[C@@H](C3)[C@@H]5CCCC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one

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